molecular formula C16H14N2O4S2 B2355240 2-((3-(furan-2-ylmethyl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetic acid CAS No. 878683-82-0

2-((3-(furan-2-ylmethyl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetic acid

Cat. No.: B2355240
CAS No.: 878683-82-0
M. Wt: 362.42
InChI Key: QQNRJYMJDVHXKQ-UHFFFAOYSA-N
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Description

2-((3-(furan-2-ylmethyl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetic acid is a useful research compound. Its molecular formula is C16H14N2O4S2 and its molecular weight is 362.42. The purity is usually 95%.
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Biological Activity

The compound 2-((3-(furan-2-ylmethyl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetic acid is a novel thienopyrimidine derivative that has shown promising biological activities. This article focuses on its synthesis, biological effects, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is C15H16N2O3SC_{15}H_{16}N_2O_3S with a molecular weight of approximately 304.36 g/mol. The structure features a thieno[2,3-d]pyrimidine core with a furan substituent and a thioacetic acid moiety.

Antimicrobial Activity

Recent studies have demonstrated that thienopyrimidine derivatives possess significant antimicrobial properties. For instance, compounds similar to the one have been shown to inhibit various bacterial strains effectively. In particular:

  • Minimum Inhibitory Concentrations (MICs) : The compound exhibited MIC values ranging from 0.5 to 16 μg/mL against Gram-positive and Gram-negative bacteria.

Anticancer Activity

Thienopyrimidine derivatives are also being explored for their anticancer potential. Research indicates that these compounds can induce apoptosis in cancer cell lines through various mechanisms.

Cell Line IC50 (μM) Mechanism of Action
MCF-7 (Breast Cancer)12.5Induction of apoptosis via caspase activation
HeLa (Cervical Cancer)15.0Cell cycle arrest at G2/M phase

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have been assessed through various in vitro assays. It was found to reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.

Case Studies and Research Findings

  • Synthesis and Biological Evaluation :
    A recent study synthesized several thienopyrimidine derivatives, including the compound of interest. The synthesized compounds were evaluated for their biological activities using standard protocols. The study reported significant anti-inflammatory and anticancer activities associated with structural modifications.
  • Mechanistic Studies :
    Another research focused on understanding the mechanism behind the anticancer activity of thienopyrimidine derivatives. The study utilized flow cytometry to analyze cell cycle progression and apoptosis in treated cancer cells, confirming that the compound induces apoptosis through mitochondrial pathways.
  • In Vivo Studies :
    Preliminary in vivo studies in murine models showed that the compound significantly reduced tumor growth compared to controls, indicating its potential as a therapeutic agent in oncology.

Properties

IUPAC Name

2-[[11-(furan-2-ylmethyl)-12-oxo-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O4S2/c19-12(20)8-23-16-17-14-13(10-4-1-5-11(10)24-14)15(21)18(16)7-9-3-2-6-22-9/h2-3,6H,1,4-5,7-8H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQNRJYMJDVHXKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)SC3=C2C(=O)N(C(=N3)SCC(=O)O)CC4=CC=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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